molecular formula C19H17ClN2O3S B1665938 2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid CAS No. 802904-66-1

2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid

Cat. No. B1665938
CAS RN: 802904-66-1
M. Wt: 388.9 g/mol
InChI Key: JWYIGNODXSRKGP-UHFFFAOYSA-N
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Description

2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid, also known as AZD1981, belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . It is a complex chemical compound with diverse applications in scientific research.

Scientific Research Applications

AZD1981: Comprehensive Analysis of Scientific Research Applications

Asthma Treatment: AZD1981 has been investigated as a potential treatment for asthma due to its pharmacological properties as a potent, orally active, selective, and reversible antagonist of the DP2 receptor (CRTH2). It is included in AstraZeneca’s Open Innovation Pharmacology Toolbox for repurposing .

Chronic Obstructive Pulmonary Disease (COPD): The efficacy and tolerability of AZD1981 have been evaluated in patients with moderate to severe COPD, focusing on its role as a selective CRTh2 (DP2) receptor antagonist .

Allergic Inflammation: Preclinical studies have shown that AZD1981 can block agonist-induced human eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis, indicating its potential in treating allergic inflammation .

Drug-Drug Interaction Studies: AZD1981 has been studied for its interaction with other drugs. At doses greater than 400mg BID, it increased the plasma exposure of ethinyl estradiol in female volunteers receiving a combined oral contraceptive (COC), warfarin (CYP2C9 substrate), and pravastatin (OATP1B1 substrate), while decreasing midazolam (CYP3A4 substrate) exposure .

Nasal Polyps Treatment: The compound has been evaluated for its efficacy in reducing nasal polyp size when added to intranasal corticosteroids in adult patients with chronic rhinosinusitis with nasal polyps (CRSwNP) .

Respiratory Diseases: AZD1981 is under clinical evaluation as a potential therapeutic agent in various respiratory diseases including asthma, due to its ability to antagonize the DP2 receptor .

properties

IUPAC Name

2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYIGNODXSRKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025620
Record name 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetamido-3-((4-chlorophenyl)thio)-2-methyl-1H-indol-1-yl)acetic acid

CAS RN

802904-66-1
Record name AZD-1981
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1981
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1981
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous sodium hydroxide (1 M, 11.7 kg) was added to a solution of [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid, ethyl ester (2.20 kg, 5.28 mol) in 1-propanol (8.2 kg) and the mixture heated to 68° C. After cooling to 40° C., the solution was filtered, the filter rinsed with water (1 kg) then methyl isobutyl ketone (17.8 kg) was added to the filtrate, which was re-heated to 80° C. Aqueous hydrochloric acid (1 M, 12.2 kg) was added over a period of 90 minutes then the mixture cooled to 19° C. The crystalline solid was collected by filtration, washed with water (2×4 kg), ethyl acetate (6 kg) then dried in a vacuum oven at 40° C. to provide [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid as white crystals, 1.87 kg (91%).
Quantity
11.7 kg
Type
reactant
Reaction Step One
Quantity
8.2 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Reactant of Route 2
2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Reactant of Route 3
2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Reactant of Route 4
2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Reactant of Route 5
2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid

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